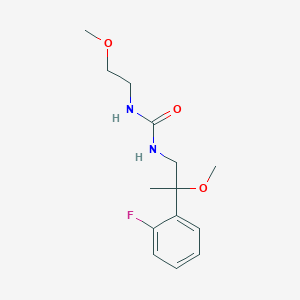
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate:
Methoxypropylation: The next step involves the addition of a methoxypropyl group to the fluorophenyl intermediate. This can be achieved through nucleophilic substitution reactions.
Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-ethoxyethyl)urea: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may affect its chemical and biological properties.
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxypropyl)urea: The presence of a methoxypropyl group instead of a methoxyethyl group can lead to differences in reactivity and application.
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3/c1-14(20-3,11-6-4-5-7-12(11)15)10-17-13(18)16-8-9-19-2/h4-7H,8-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMICNAVFOSGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(C1=CC=CC=C1F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













